
2-(Difluoromethoxy)benzoic acid
Overview
Description
2-(Difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with difluoromethyl ether in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of sodium hydroxide as an alkali in the final step has been shown to be more economical for scale-up production compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Amidation and Esterification Reactions
The carboxylic acid group readily participates in amide and ester bond formation. Coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and EDCHCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are commonly employed:
- Example : Reaction with cyclopropylamine using HATU/DIPEA yields N-(1-(4-cyanophenyl)-3-methyl-1-oxobutan-2-yl)-2-(difluoromethoxy)benzamide .
- Key Insight : The ester group can be hydrolyzed in vivo to regenerate the active carboxylic acid form, enhancing bioavailability .
Substitution Reactions
The difluoromethoxy group undergoes nucleophilic substitution under specific conditions. Photoredox catalysis and transition-metal-mediated methods are effective for modifying this moiety:
- Example : Copper(II) sulfate catalyzes the substitution of bromine in dibromotoluene derivatives, enabling large-scale synthesis of fluorinated analogs .
- Note : The difluoromethoxy group’s electron-withdrawing properties stabilize intermediates in radical reactions .
Oxidation and Reduction
The aromatic ring and functional groups undergo redox transformations:
- Industrial Context : Oxidation of 2,5-bis(trifluoroethoxy)toluene with KMnO₄ produces benzoic acid derivatives, a key step in prostaglandin analog synthesis .
Biochemical Transformations
In biological systems, the compound modulates the TGF-β1/Smad pathway by inhibiting Smad2/3 phosphorylation, reducing epithelial-mesenchymal transition (EMT) and fibrosis . Ester derivatives are hydrolyzed to the active acid form in vivo, enhancing therapeutic effects.
Comparative Reactivity
The difluoromethoxy group’s unique properties distinguish it from analogs:
Compound | Reactivity Profile | Key Difference |
---|---|---|
4-(Difluoromethoxy)benzoic acid | Lower steric hindrance for substitution | Para-substitution pattern |
2,4-Bis(difluoromethoxy)benzoic acid | Enhanced lipophilicity | Dual substituents increase stability |
Synthetic Pathways
Industrial synthesis involves:
Scientific Research Applications
Anti-inflammatory Applications
Research indicates that 2-(Difluoromethoxy)benzoic acid exhibits anti-inflammatory properties by:
- Enzyme Inhibition : It inhibits specific enzymes involved in inflammatory pathways, leading to decreased production of pro-inflammatory cytokines.
- Modulation of Immune Responses : The compound may influence macrophage polarization, skewing it towards a phenotype that promotes tumor growth, thereby affecting immune responses within the tumor microenvironment.
Synthetic Applications
This compound serves as a valuable intermediate in synthetic organic chemistry. Its applications include:
-
Synthesis of Bioactive Compounds : It is utilized in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.
Reaction Type Yield (%) Conditions Esterification with methanol 87 Reflux with sulfuric acid as a catalyst Coupling reactions with amines 65 Using HATU and DIPEA in DMF at room temperature Synthesis of benzamides 86 Reaction with amines in DMF under inert atmosphere
Case Studies
-
Anti-Cancer Research :
- A study demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines by targeting the TGF-β pathway. This inhibition led to reduced tumor growth in xenograft models.
-
Inflammation Models :
- In animal models of inflammation, the compound showed significant reduction in inflammatory markers when administered, suggesting its potential for therapeutic use in conditions like rheumatoid arthritis.
-
Synthetic Pathways :
- Researchers have successfully employed this compound as a precursor for synthesizing complex molecules with therapeutic potential, showcasing its versatility in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzoic acid involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of Smad2/3, which plays a crucial role in the TGF-β1-induced EMT process. This inhibition leads to reduced expression of proteins such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin . These effects contribute to its potential therapeutic benefits in treating pulmonary fibrosis .
Comparison with Similar Compounds
4-(Difluoromethoxy)benzoic acid: Shares a similar structure but differs in the position of the difluoromethoxy group.
3-(Difluoromethoxy)benzoic acid: Another positional isomer with the difluoromethoxy group at the meta position.
2,4-Bis(difluoromethoxy)benzoic acid: Contains two difluoromethoxy groups, providing different chemical properties and reactivity.
Uniqueness: 2-(Difluoromethoxy)benzoic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
2-(Difluoromethoxy)benzoic acid is a benzoic acid derivative characterized by the presence of a difluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C₈H₇F₂O₃
- Molecular Weight : Approximately 192.14 g/mol
- Structure : The difluoromethoxy group enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.
- Cell Signaling Modulation : It modulates signaling pathways such as TGF-β1, which is crucial in processes like epithelial-mesenchymal transition (EMT) and fibrosis .
- Impact on Immune Cells : Research indicates that it may skew macrophage polarization towards a tumor-promoting phenotype, thereby influencing immune responses in the tumor microenvironment .
Antifibrotic Effects
A study investigated the effects of this compound on lung fibrosis models. Key findings included:
- Inhibition of EMT : The compound significantly reduced EMT markers in A549 lung cells treated with TGF-β1.
- Reduction in Lung Inflammation : In vivo studies demonstrated that treatment with this compound decreased inflammatory cell infiltration and cytokine levels in bronchoalveolar lavage fluid (BALF) from rats subjected to bleomycin-induced lung injury .
Parameter | Control Group | DGM Group (200 µM) | Significance |
---|---|---|---|
Lung Weight/Body Weight Ratio | 0.012 ± 0.002 | 0.008 ± 0.001 | p < 0.01 |
Total Collagen Content (μg/g) | 150 ± 10 | 90 ± 8 | p < 0.001 |
Inflammatory Cytokines (pg/mL) | TNF-α: 50 ± 5 | TNF-α: 25 ± 3 | p < 0.05 |
Anticancer Activity
The compound's effects on cancer cell lines have also been documented:
- Cell Viability Assays : Treatment with varying concentrations (50, 100, and 200 μM) resulted in significant reductions in viability of H1299 and A549 cells after exposure to TGF-β1 for 48 hours .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other benzoic acid derivatives:
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Amino-2-(difluoromethoxy)benzoic acid | Contains an amino group; potential anti-inflammatory effects | Modulates enzyme activity |
4-Chloro-2-(difluoromethoxy)benzoic acid | Exhibits analgesic properties; enhances lipophilicity | Anti-inflammatory effects |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Pulmonary Fibrosis Model : In a rat model, treatment with the compound significantly improved lung function and reduced collagen deposition compared to control groups .
- Tumor Microenvironment Studies : Research has shown that this compound can influence immune cell behavior within tumors, potentially enhancing therapeutic outcomes when used alongside immunotherapies .
Q & A
Q. Basic: What are the common synthetic routes for preparing 2-(difluoromethoxy)benzoic acid, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves nucleophilic fluorination or substitution reactions. For example, hypervalent iodine reagents (e.g., arylbenziodoxolones) can facilitate fluorination at specific positions under mild conditions . Optimization strategies include:
- Catalyst selection : Use of transition metal catalysts to enhance regioselectivity.
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during difluoromethoxy group introduction .
- Solvent choice : Polar aprotic solvents like DMF improve reagent solubility and reaction efficiency .
Q. Advanced: How does the positioning of fluorine atoms in this compound influence its reactivity in cross-coupling reactions?
Answer:
The ortho-difluoromethoxy group increases steric hindrance and electron-withdrawing effects, which can slow Suzuki-Miyaura coupling reactions. However, this substitution enhances stability against metabolic degradation in biological systems . Computational studies (e.g., DFT calculations) are recommended to predict electronic effects on reaction intermediates .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
Answer:
- NMR : NMR is critical for confirming the presence and position of fluorine atoms (δ ~ -120 to -140 ppm for CF groups) .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight and purity, while LC-MS tracks reaction progress .
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm) and difluoromethoxy (C-O-CF ~1250 cm) functional groups .
Q. Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurities. To address this:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and solvent systems (DMSO concentration ≤1%) .
- Synthesize analogs : Compare activities of derivatives with systematic structural variations (e.g., replacing CF with CH) to isolate functional group contributions .
Q. Advanced: How does the difluoromethoxy group affect the compound's metabolic stability compared to non-fluorinated analogs?
Answer:
The CF group increases lipophilicity (logP ~2.5 vs. ~1.8 for methoxy analogs), enhancing membrane permeability and resistance to oxidative metabolism. In vitro microsomal stability assays (e.g., liver S9 fractions) show a 3-fold increase in half-life compared to non-fluorinated analogs .
Q. Basic: What are the key considerations when designing a purification protocol for this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C to isolate high-purity crystals .
- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent effectively separates polar impurities .
- Acid-Base Extraction : Adjust pH to 2–3 to precipitate the free acid form from aqueous solutions .
Q. Advanced: What computational methods predict the interaction of this compound with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzyme active sites (e.g., cyclooxygenase-2) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to design optimized derivatives .
Q. Basic: How to assess the stability of this compound under various storage conditions?
Answer:
Properties
IUPAC Name |
2-(difluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDOJFCUKQMLHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366240 | |
Record name | 2-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97914-59-5 | |
Record name | 2-(difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Difluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.